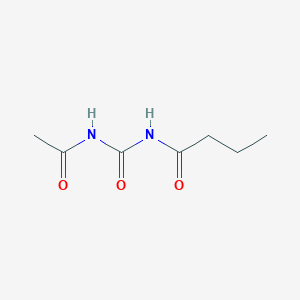

N-(acetylcarbamoyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Acetylcarbamoyl)butanamid ist eine organische Verbindung mit der Summenformel C7H12N2O3. Sie gehört zur Klasse der Amide, die Derivate von Carbonsäuren sind, bei denen die Hydroxylgruppe durch eine Aminogruppe ersetzt wird. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Acetylcarbamoylgruppe beinhaltet, die an ein Butanamid-Rückgrat gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(Acetylcarbamoyl)butanamid erfolgt typischerweise durch Reaktion von Butanamid mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

Butanamide+Acetic Anhydride→this compound+Acetic Acid

Industrielle Produktionsmethoden

In industriellen Anlagen kann die Produktion von N-(Acetylcarbamoyl)butanamid die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Der Prozess kann auch Reinigungsschritte wie Kristallisation oder Destillation umfassen, um die reine Verbindung zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(acetylcarbamoyl)butanamide typically involves the reaction of butanamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butanamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(Acetylcarbamoyl)butanamid durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Butanamid und Essigsäure zu ergeben.

Oxidation: Sie kann Oxidationsreaktionen eingehen, um entsprechende Oxide zu bilden.

Substitution: Die Acetylcarbamoylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Umfasst typischerweise die Verwendung von wässriger Säure oder Base bei erhöhten Temperaturen.

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Hydrolyse: Butanamid und Essigsäure.

Oxidation: Entsprechende Oxide und andere oxidierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

N-(Acetylcarbamoyl)butanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.

Industrie: Einsatz bei der Herstellung von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von N-(Acetylcarbamoyl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Proteinen und Enzymen bilden und deren Funktion beeinflussen. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

N-(acetylcarbamoyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(acetylcarbamoyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Butanamid: Ein einfacheres Amid mit ähnlichen strukturellen Merkmalen, aber ohne die Acetylcarbamoylgruppe.

Acetamid: Ein weiteres Amid mit einer kleineren Kohlenstoffkette und unterschiedlichen funktionellen Eigenschaften.

Propionamid: Ähnlich wie Butanamid, aber mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit

N-(Acetylcarbamoyl)butanamid ist aufgrund seiner spezifischen Kombination aus einer Acetylcarbamoylgruppe und einem Butanamid-Rückgrat einzigartig. Diese Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.

Eigenschaften

CAS-Nummer |

873972-81-7 |

|---|---|

Molekularformel |

C7H12N2O3 |

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

N-(acetylcarbamoyl)butanamide |

InChI |

InChI=1S/C7H12N2O3/c1-3-4-6(11)9-7(12)8-5(2)10/h3-4H2,1-2H3,(H2,8,9,10,11,12) |

InChI-Schlüssel |

AGFANEASZMIBNE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC(=O)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.